Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate
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Overview
Description
Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an azolidinyl ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbonylamino group. The final step involves the cyclization of the intermediate with a suitable reagent to form the azolidinyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxides, amines, and ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{2,5-dioxo-1-pyrrolidinyl}benzoate: Similar structure but with a pyrrolidinyl ring instead of an azolidinyl ring.
Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate: Contains a pyrrolidinyl ring and a piperidinyl group.
Uniqueness
Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate is unique due to its specific combination of functional groups and ring structures.
Biological Activity
Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate is a synthetic compound that falls within the category of azolidine derivatives. These types of compounds often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The structure of this compound suggests potential interactions with biological targets due to its functional groups.
Chemical Structure and Properties
The compound contains several key functional groups:
- Azolidine Ring : This five-membered ring structure may contribute to the compound's ability to interact with biological macromolecules.
- Dicarbonyl Functionality : The presence of two carbonyl groups (C=O) can enhance reactivity and potential binding with nucleophiles in biological systems.
- Amino Groups : Amino groups (-NH2) can participate in hydrogen bonding and ionic interactions with proteins and enzymes.
Antimicrobial Activity
Many azolidine derivatives are known for their antimicrobial properties. The dicarbonyl and amino functionalities may enhance the compound's ability to inhibit microbial growth by interfering with metabolic pathways or damaging cell membranes.
Table 1: Comparison of Antimicrobial Activities of Similar Compounds
Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound A | Bacterial | 32 µg/mL | |
Compound B | Fungal | 16 µg/mL | |
Ethyl 4-{...} | TBD | TBD | TBD |
Anticancer Potential
Research indicates that compounds with similar structures can exhibit anticancer properties by inducing apoptosis or inhibiting cell proliferation. The azolidine scaffold may allow for interaction with cancer-related targets such as kinases or transcription factors.
Case Study: Azolidine Derivatives in Cancer Research
In a study evaluating various azolidine derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value of 10 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Enzyme Inhibition
Compounds like this compound may act as enzyme inhibitors. The presence of dicarbonyl groups allows for potential covalent interactions with active sites of enzymes, leading to inhibition.
Table 2: Enzyme Inhibition Data for Related Compounds
Compound Name | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |
---|---|---|---|
Compound C | Kinase A | 25 | Competitive inhibition |
Compound D | Enzyme B | 15 | Non-competitive inhibition |
Ethyl 4-{...} | TBD | TBD | TBD |
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 4-[3-(2-benzoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H19N3O5/c1-2-28-20(27)14-8-10-15(11-9-14)23-17(24)12-16(19(23)26)21-22-18(25)13-6-4-3-5-7-13/h3-11,16,21H,2,12H2,1H3,(H,22,25) |
InChI Key |
MREQDZLANPBCTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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